isobutyl 6-(4-isobutoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
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Overview
Description
Isobutyl 6-(4-isobutoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
The synthesis of isobutyl 6-(4-isobutoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate typically involves multi-step organic reactions. The synthetic route may include the formation of the pyrimido[2,1-b][1,3]thiazine core, followed by the introduction of the isobutyl, isobutoxy, and methoxy groups. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound. Industrial production methods would likely involve optimization of these conditions to maximize yield and purity.
Chemical Reactions Analysis
Isobutyl 6-(4-isobutoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have biological activity that can be explored for therapeutic purposes.
Medicine: Its unique structure may make it a candidate for drug development.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which isobutyl 6-(4-isobutoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate exerts its effects would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity and affecting various biological pathways.
Comparison with Similar Compounds
Similar compounds to isobutyl 6-(4-isobutoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate include other pyrimido[2,1-b][1,3]thiazine derivatives These compounds may share similar structural features but differ in their functional groups, leading to variations in their chemical and biological properties
Properties
Molecular Formula |
C24H32N2O5S |
---|---|
Molecular Weight |
460.6 g/mol |
IUPAC Name |
2-methylpropyl 6-[3-methoxy-4-(2-methylpropoxy)phenyl]-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |
InChI |
InChI=1S/C24H32N2O5S/c1-14(2)12-30-18-8-7-17(11-19(18)29-6)22-21(23(28)31-13-15(3)4)16(5)25-24-26(22)20(27)9-10-32-24/h7-8,11,14-15,22H,9-10,12-13H2,1-6H3 |
InChI Key |
NZPHGZXEBUTWFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=O)CCSC2=N1)C3=CC(=C(C=C3)OCC(C)C)OC)C(=O)OCC(C)C |
Origin of Product |
United States |
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